molecular formula C10H9BrF2O2 B1486255 Ethyl 2-bromo-3,6-difluorophenylacetate CAS No. 1807245-43-7

Ethyl 2-bromo-3,6-difluorophenylacetate

Cat. No.: B1486255
CAS No.: 1807245-43-7
M. Wt: 279.08 g/mol
InChI Key: HADMWHVFTVQUSY-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3,6-difluorophenylacetate is a halogenated aromatic ester featuring a bromine atom at the 2-position and fluorine atoms at the 3- and 6-positions on the phenyl ring, attached to an ethyl acetate backbone. This compound is likely utilized in organic synthesis, particularly in pharmaceutical or agrochemical intermediates, where halogenation and fluorination enhance stability and bioactivity.

Properties

IUPAC Name

ethyl 2-(2-bromo-3,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)5-6-7(12)3-4-8(13)10(6)11/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADMWHVFTVQUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-3,6-difluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method is the bromination of ethyl 3,6-difluorophenylacetate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3,6-difluorophenylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetates with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

Ethyl 2-bromo-3,6-difluorophenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3,6-difluorophenylacetate depends on its chemical reactivity and the specific context of its use. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate

  • Structure : Features a 3-bromophenyl group with two fluorine atoms on the adjacent acetate carbon.
  • Molecular Formula : C₁₂H₁₁BrF₂O₂ (MW: 289.12 g/mol) .
  • Key Differences :
    • Fluorine atoms are located on the acetate chain rather than the aromatic ring.
    • The bromine substituent is at the 3-position on the phenyl ring, altering electronic effects compared to the 2-bromo-3,6-difluoro substitution pattern.
  • Applications : Likely used in medicinal chemistry for modulating lipophilicity and metabolic stability.

Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate

  • Structure: Contains bromine (2-position), cyano (3-position), and difluoromethyl (5-position) groups on the phenyl ring.
  • Molecular Formula: C₁₂H₁₀BrF₂NO₂ (MW: 326.12 g/mol) .
  • Key Differences: Additional cyano and difluoromethyl groups introduce polar and electron-withdrawing effects, enhancing reactivity in cross-coupling reactions. The substitution pattern (2,3,5-positions) creates steric and electronic distinctions compared to the 2,3,6-positions in the target compound.

Ethyl 2-bromo-3,6-difluorobenzoate

  • Structure : A benzoate ester with bromine (2-position) and fluorine (3,6-positions) on the aromatic ring.
  • Molecular Formula : C₉H₇BrF₂O₂ (MW: 273.05 g/mol; CAS 141134-24-9) .
  • Key Differences :
    • The ester group is directly attached to the aromatic ring (benzoate), unlike the phenylacetate structure with a methylene spacer.
    • Reduced steric bulk compared to phenylacetates may influence crystallization or solubility.

Ethyl Dibromofluoroacetate

  • Structure: A non-aromatic ester with two bromine atoms and one fluorine on the acetate chain.
  • Molecular Formula : C₄H₅Br₂FO₂ (MW: 264.89 g/mol; CAS 565-53-7) .
  • Key Differences :
    • Lacks an aromatic ring, resulting in distinct reactivity (e.g., susceptibility to nucleophilic substitution vs. aromatic electrophilic reactions).
    • Halogenation on the aliphatic chain may enhance volatility but reduce thermal stability.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Ethyl 2-bromo-3,6-difluorophenylacetate* C₁₀H₈BrF₂O₂ (inferred) 289.06 (estimated) 2-Br, 3-F, 6-F on phenyl ring Not explicitly listed
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate C₁₂H₁₁BrF₂O₂ 289.12 3-Br on phenyl; 2,2-F on acetate 885068-75-7
Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate C₁₂H₁₀BrF₂NO₂ 326.12 2-Br, 3-CN, 5-CF₂H on phenyl 1807073-86-4
Ethyl 2-bromo-3,6-difluorobenzoate C₉H₇BrF₂O₂ 273.05 2-Br, 3-F, 6-F on benzoate ring 141134-24-9
Ethyl Dibromofluoroacetate C₄H₅Br₂FO₂ 264.89 Br₂, F on aliphatic acetate chain 565-53-7

*Inferred from structural analogs.

Research Implications

  • Substituent Position Effects : The 2-bromo-3,6-difluoro pattern in the target compound likely enhances electron-withdrawing effects, favoring electrophilic aromatic substitution at the 4- or 5-positions .
  • Fluorine vs. Cyano Groups: Fluorine improves metabolic stability and membrane permeability, while cyano groups (as in ) enhance binding affinity in enzyme inhibitors.
  • Aliphatic vs. Aromatic Halogenation : Aliphatic halogenation (e.g., ) increases reactivity toward nucleophiles, whereas aromatic halogenation stabilizes intermediates in cross-coupling reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-bromo-3,6-difluorophenylacetate
Reactant of Route 2
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Ethyl 2-bromo-3,6-difluorophenylacetate

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